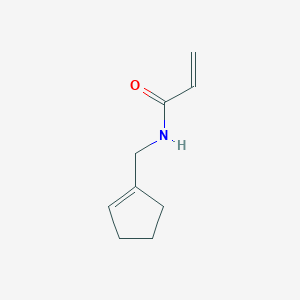
N-(Cyclopenten-1-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopenten-1-ylmethyl)prop-2-enamide, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPMA is a synthetic molecule that belongs to the class of cyclopentenone compounds. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
N-(Cyclopenten-1-ylmethyl)prop-2-enamide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory cytokines. This compound has also been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme that plays a key role in cellular defense against oxidative stress. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the expression of antioxidant enzymes such as HO-1, which protects cells against oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
N-(Cyclopenten-1-ylmethyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has been shown to exhibit a range of therapeutic properties, making it a promising candidate for drug development. However, there are also limitations to its use in lab experiments. This compound has not yet been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Additionally, more research is needed to determine its potential side effects and toxicity.
将来の方向性
There are several future directions for research on N-(Cyclopenten-1-ylmethyl)prop-2-enamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has shown promise as a potential anti-cancer agent, and more research is needed to determine its efficacy in vivo. Further studies are also needed to determine the optimal dosage and administration route for this compound-based drugs. Finally, more research is needed to determine the potential side effects and toxicity of this compound in vivo.
合成法
N-(Cyclopenten-1-ylmethyl)prop-2-enamide can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-cyclopenten-1-one, which is then reacted with propargyl bromide to yield 2-(bromomethyl)cyclopent-2-en-1-one. This intermediate is then reacted with sodium hydride and propargylamine to yield this compound.
科学的研究の応用
N-(Cyclopenten-1-ylmethyl)prop-2-enamide has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
IUPAC Name |
N-(cyclopenten-1-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)10-7-8-5-3-4-6-8/h2,5H,1,3-4,6-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCMUNCFIXUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
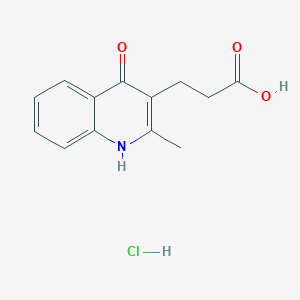
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2640156.png)
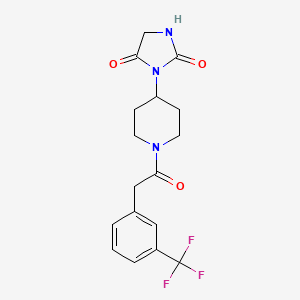
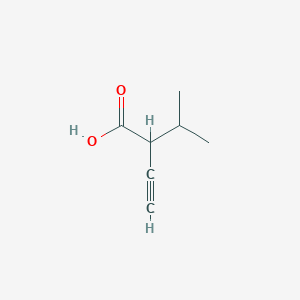
![N'-(2-Chloroacetyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carbohydrazide](/img/structure/B2640163.png)

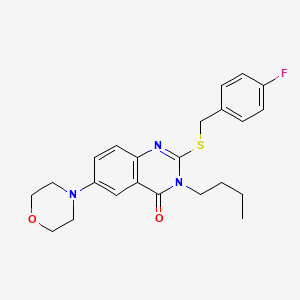

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2640167.png)


![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole](/img/structure/B2640174.png)
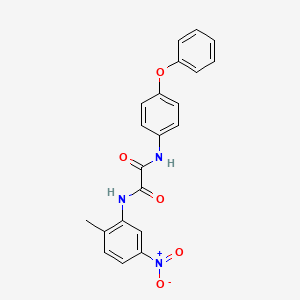
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640177.png)
